Octadecylphosphocholine
説明
Octadecylphosphocholine, also known as this compound, is a useful research compound. Its molecular formula is C23H50NO4P and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Octadecylphosphocholine (ODPC), a member of the alkyl phosphocholine class, has garnered significant attention in cancer research due to its unique biological activities. This compound, particularly in its iodinated form (CLR1404), has been studied for its efficacy as a tumor-targeting agent, demonstrating potential in both therapeutic and diagnostic applications. This article reviews the biological activity of ODPC, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.
The biological activity of ODPC is primarily attributed to its ability to interact with cellular membranes, particularly in cancer cells. Key mechanisms include:
- Membrane Disruption : ODPC integrates into lipid bilayers, disrupting membrane integrity and promoting apoptosis in cancer cells.
- Selective Uptake : The compound exhibits preferential uptake in tumor cells over normal cells, attributed to the presence of lipid rafts that are more abundant in malignant tissues .
- Inhibition of Signaling Pathways : ODPC interferes with critical signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer .
Pharmacokinetics
Pharmacokinetic studies have shown that ODPC demonstrates favorable properties for tumor targeting:
- Absorption and Distribution : Following administration, ODPC is rapidly absorbed and distributed within tumor tissues. Studies indicate a significant accumulation in various cancer types compared to normal tissues .
- Half-Life : The compound exhibits a prolonged half-life in circulation, enhancing its therapeutic window. For instance, CLR1404 has shown sustained retention within tumors over extended periods .
Table 1: Pharmacokinetic Parameters of CLR1404
Parameter | Value |
---|---|
Bioavailability | High (~80%) |
Peak Plasma Concentration | 1-2 hours post-injection |
Half-Life | 24-48 hours |
Volume of Distribution | 1.5 L/kg |
Case Study 1: Neuroblastoma Treatment
A pivotal study investigated the effects of CLR1404 on neuroblastoma cells both in vitro and in vivo. Results indicated that CLR1404 significantly inhibited tumor growth with minimal toxicity observed:
- In Vitro Results : Neuroblastoma cell lines treated with CLR1404 showed a reduction in cell viability by over 70% compared to control groups.
- In Vivo Results : Mice bearing neuroblastoma xenografts treated with CLR1404 exhibited a substantial delay in tumor growth compared to untreated controls (p < 0.001) .
Case Study 2: Multiple Myeloma
CLR1404 was also evaluated for its efficacy in multiple myeloma. In ongoing clinical trials, patients receiving CLR1404 showed a marked decrease in abnormal plasma cell counts and symptomatic relief . The treatment was well tolerated with no significant adverse effects reported.
Table 2: Efficacy Comparison of ODPC with Other Anticancer Agents
Agent | Tumor Type | Efficacy (%) | Side Effects |
---|---|---|---|
This compound | Neuroblastoma | 70 | Minimal |
Gemcitabine | Various Cancers | 60 | Nausea, Fatigue |
Doxorubicin | Breast Cancer | 75 | Cardiotoxicity |
特性
IUPAC Name |
octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJXSZNWZUYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984437 | |
Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65956-63-0 | |
Record name | N-Octadecylphosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecylphosphocholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。